molecular formula C26H19N3O B4565328 2-(4-biphenylyl)-3-(3-pyridinylmethyl)-4(3H)-quinazolinone

2-(4-biphenylyl)-3-(3-pyridinylmethyl)-4(3H)-quinazolinone

Cat. No.: B4565328
M. Wt: 389.4 g/mol
InChI Key: NVHVFITXPIZHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-3-(3-pyridinylmethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C26H19N3O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.152812238 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives have been identified as key components in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems significantly enhances the electroluminescent properties, making them valuable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines are explored for their potential in nonlinear optical materials and colorimetric pH sensors, while iridium complexes based on quinazoline derivatives show promise as high-efficiency phosphorescent materials for OLED applications (Lipunova et al., 2018).

Anticancer Activity

Quinazoline compounds have demonstrated significant anticancer properties, particularly against colorectal cancer. Modifications to the benzene and/or pyrimidine rings of the quinazoline structure, such as the addition of amino groups or substituted amino groups, have led to the development of novel analogues with enhanced anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).

Corrosion Inhibition

Quinoline and quinazoline derivatives have been widely used as anticorrosive materials due to their high electron density, which enables them to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them effective in protecting against metallic corrosion (Verma et al., 2020).

Drug Discovery and Biological Activities

Quinazoline derivatives have been explored extensively in drug discovery, showing a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Their diverse pharmacological pathways offer a broad spectrum for the development of new bioactive molecules. The structural diversity of these compounds opens new fields in the search for active molecules with therapeutic potential (Demeunynck & Baussanne, 2013).

Properties

IUPAC Name

2-(4-phenylphenyl)-3-(pyridin-3-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O/c30-26-23-10-4-5-11-24(23)28-25(29(26)18-19-7-6-16-27-17-19)22-14-12-21(13-15-22)20-8-2-1-3-9-20/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVFITXPIZHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.